2,2-Diphenylethylamine

Beschreibung

Significance and Research Trajectory

The significance of 2,2-diphenylethylamine lies primarily in its role as a versatile intermediate in organic synthesis. mdpi.com Its structural framework is a key component in the creation of more complex molecules with specific, desired properties. chemimpex.com The research trajectory of this compound has evolved from its foundational use in synthetic chemistry to its incorporation into sophisticated molecular architectures for medicinal and materials science applications.

Initially, research focused on the fundamental synthesis and characterization of this compound. One common and practical method for its synthesis is the reductive amination of benzophenone (B1666685). This process typically involves the reaction of benzophenone with ammonia (B1221849) in the presence of a reducing agent like sodium borohydride (B1222165).

Over time, the focus of research has shifted towards leveraging the unique structural attributes of this compound. Its rigid and aromatic nature makes it a crucial building block for bioactive compounds. A notable area of investigation has been its use in the synthesis of 4-aryl-1,2,3,4-tetrahydroisoquinoline derivatives, which are inspired by naturally occurring alkaloids such as Cherylline, Latifine, and Nomifensine. mdpi.commdpi.com These alkaloids and their synthetic analogs exhibit a broad spectrum of biological activities, including antibacterial, antiplasmodial, and serotonin (B10506) re-uptake inhibition properties. mdpi.comresearchgate.net

Recent advancements have also highlighted the importance of analytical techniques to differentiate this compound from its isomers, such as 1,2-diphenylethylamine (B1359920). nih.gov Advanced mass spectrometry and nuclear magnetic resonance (NMR) spectroscopy methods have been crucial for this purpose, ensuring the purity and correct identification of the compound in research and regulatory settings. nih.gov

Interdisciplinary Relevance in Contemporary Chemical Science

The application of this compound extends across multiple disciplines within chemical science, demonstrating its broad interdisciplinary relevance.

In medicinal chemistry , it serves as a cornerstone for the development of novel therapeutic agents. chemimpex.com Its scaffold contributes to the lipophilicity and receptor-binding affinity of drug candidates, making it particularly valuable in the design of psychoactive and neuroprotective agents. mdpi.com Researchers have utilized it in the development of potential treatments for neurological disorders, including selective serotonin reuptake inhibitors (SSRIs). chemimpex.com The compound is a key intermediate in the synthesis of various pharmaceuticals, where its diphenyl functional group is integral to the structure of active pharmaceutical ingredients. chemimpex.comnordmann.global For instance, it has been used to synthesize hybrid molecules with furan-2-carboxamide, aiming to create multifunctional drugs with enhanced efficacy and selectivity for neurological and cardiovascular conditions. mdpi.com

In materials science , this compound is employed in the creation of advanced materials and polymers. chemimpex.com Its incorporation into polymer formulations can enhance properties like thermal stability and mechanical strength. chemimpex.com A significant recent application is its use as a ligand for surface modification of perovskite nanocrystals. researchgate.netacs.orgnih.gov This ligand exchange has been shown to improve the efficiency and stability of perovskite-based light-emitting diodes (LEDs), leading to high-efficiency pure green light emission. researchgate.netacs.orgnih.gov The aromatic nature of the this compound ligand facilitates better dispersibility in host materials, a critical factor for fabricating high-quality composite films for optoelectronic devices. researchgate.netacs.orgnih.gov

In organic synthesis , beyond its role as a building block, it is used as a reagent to facilitate specific chemical transformations. chemimpex.com It undergoes various reactions, including oxidation to form imines or nitriles, reduction to secondary or tertiary amines, and nucleophilic substitution to create substituted amines or amides. This reactivity makes it a versatile tool for synthetic chemists aiming to construct complex molecular architectures. mdpi.com

The following table provides a summary of the key properties of this compound:

| Property | Value | Source |

| Molecular Formula | C14H15N | ontosight.aicymitquimica.com |

| Molecular Weight | 197.27 g/mol | ontosight.ai |

| Melting Point | 48-49 °C | chemicalbook.com |

| Boiling Point | 139-140 °C (at 1.2 mmHg) | chemicalbook.com |

| Appearance | White low-melting solid | chemimpex.com |

| CAS Number | 3963-62-0 | ontosight.ai |

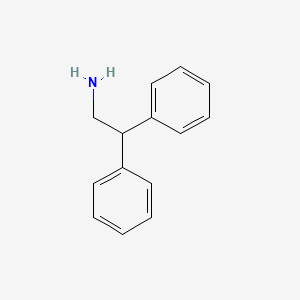

Structure

2D Structure

3D Structure

Eigenschaften

IUPAC Name |

2,2-diphenylethanamine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H15N/c15-11-14(12-7-3-1-4-8-12)13-9-5-2-6-10-13/h1-10,14H,11,15H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

RXMTUVIKZRXSSM-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C=C1)C(CN)C2=CC=CC=C2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H15N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID00192732 | |

| Record name | 2,2-Diphenylethylamine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00192732 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

197.27 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

3963-62-0 | |

| Record name | 2,2-Diphenylethylamine | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=3963-62-0 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 2,2-Diphenylethylamine | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0003963620 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 3963-62-0 | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=27209 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | 2,2-Diphenylethylamine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00192732 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 2,2-diphenylethylamine | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.021.424 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | 2,2-DIPHENYLETHYLAMINE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/9XQD7X5YXD | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Synthetic Methodologies and Strategies for 2,2 Diphenylethylamine and Its Derivatives

Classical Synthetic Pathways for 2,2-Diphenylethylamine

Amide Bond Formation via Acylation Reactions Utilizing this compound

Amide bond formation is a fundamental transformation in organic synthesis, and this compound readily participates in acylation reactions to yield a diverse range of amide derivatives. nih.gov These reactions are central to creating hybrid molecules with potential therapeutic applications. mdpi.commdpi.com

One common method involves the reaction of this compound with an acyl chloride in the presence of a base. For instance, the synthesis of N-(2,2-diphenylethyl)furan-2-carboxamide is achieved by reacting this compound with furan-2-carbonyl chloride. mdpi.com The reaction, following the Schotten-Baumann conditions, proceeds efficiently in dichloromethane (B109758) with triethylamine (B128534) as the base, yielding the desired amide in high purity. mdpi.com A similar approach is used to synthesize N-(2,2-diphenylethyl)-4-nitrobenzamide from 4-nitrobenzoyl chloride. mdpi.com

Another widely used method for amide bond formation is the N,N′-dicyclohexylcarbodiimide (DCC)-mediated coupling of a carboxylic acid with this compound. mdpi.com This approach has been successfully employed in the synthesis of N-(2,2-diphenylethyl)-2-(6-methoxynaphthalen-2-yl)propanamide, a derivative of the non-steroidal anti-inflammatory drug naproxen (B1676952). mdpi.com In this reaction, DCC activates the carboxyl group of naproxen, facilitating its reaction with the amino group of this compound to form the amide bond. mdpi.com The reaction is typically carried out in a solvent like dichloromethane at room temperature. mdpi.com

For more challenging couplings, particularly with electron-deficient amines or sterically hindered substrates, alternative coupling reagents and protocols have been developed. nih.govrsc.org While standard reagents like DCC/DMAP and EDC/HOBt are effective for many routine reactions, more specialized conditions may be required for less reactive partners. nih.gov The development of protocols using acyl fluorides generated in situ has shown promise for overcoming these challenges. rsc.org

The following table summarizes selected examples of amide bond formation reactions utilizing this compound:

| Acylating Agent | Coupling Reagent/Base | Product | Yield (%) | Reference |

| Furan-2-carbonyl chloride | Triethylamine | N-(2,2-Diphenylethyl)furan-2-carboxamide | 93 | mdpi.com |

| 4-Nitrobenzoyl chloride | Not specified (Mechanochemical) | N-(2,2-Diphenylethyl)-4-nitrobenzamide | 89 | mdpi.com |

| Naproxen | DCC | N-(2,2-Diphenylethyl)-2-(6-methoxynaphthalen-2-yl)propanamide | 89 | mdpi.com |

| 4-OH / 4-OMe substituted salicylaldehydes | Not applicable (Schiff base condensation) | 2-((2,2-diphenylethylimino)methyl)phenols | Not specified | researchgate.net |

DCC: N,N′-dicyclohexylcarbodiimide

Utilization of Organometallic Reagents in this compound Synthesis

Organometallic reagents play a significant role in various synthetic transformations, and their application extends to the synthesis of this compound and its derivatives. mt.com While direct synthesis of the primary amine using organometallics is less common, these reagents are crucial for creating specific derivatives and in catalytic processes.

One of the classical methods for preparing amines is the Leuckart reaction, which can be used to synthesize N-methyl-1,2-diphenylethylamine from deoxybenzoin (B349326) using methylammonium (B1206745) formate (B1220265). Although this method avoids metal catalysts, it often results in low yields.

A more efficient route involving an organometallic intermediate is the Grignard reaction. This method involves the condensation of benzaldehyde (B42025) with methylamine (B109427) to form N-benzylidenemethylamine, which then reacts with benzylmagnesium chloride (a Grignard reagent) to produce N-methyl-1,2-diphenylethylamine. This approach is particularly useful for producing methylated derivatives.

Organometallic complexes are also utilized in catalytic applications. For example, a this compound complex has been used as a catalyst in the dimerization of phenols. google.com Furthermore, gold-catalyzed synthesis of sulfinate derivatives has been developed, where organometallic gold aryl and sulfinate complexes are proposed as key catalytic intermediates. nih.gov While not a direct synthesis of this compound itself, this highlights the broader context of organometallic chemistry in reactions involving related structural motifs.

Advanced and Green Synthesis Approaches

Mechanochemical Synthesis of this compound Derivatives

Mechanochemistry, particularly ball milling, has emerged as a sustainable and efficient alternative to traditional solution-based synthesis. mdpi.comresearchgate.net This solvent-free approach offers several advantages, including reduced waste, lower energy consumption, and often faster reaction times. researchgate.netresearchgate.net

The synthesis of N-(2,2-diphenylethyl)-4-nitrobenzamide provides a clear example of the application of mechanochemistry. mdpi.com This amide derivative was successfully synthesized by reacting 2,2-diphenylethan-1-amine with 4-nitrobenzoyl chloride in a shaker-type ball mill. mdpi.com The reaction was carried out by placing the reactants in a stainless steel milling jar with stainless steel balls and vibrating at a high frequency for a short period. mdpi.com This method resulted in a high yield of the desired product (89%) and demonstrates the feasibility of this eco-friendly technique for producing this compound derivatives. mdpi.com

Mechanochemical methods have also been employed for the synthesis of organometallic complexes. For instance, chromium(III) complexes with bidentate and tridentate ligands have been synthesized in high yields (95–97%) by grinding the respective ligands with a solid Cr(III) precursor using a pestle and mortar. nih.gov This approach highlights the versatility of mechanochemistry in preparing a wide range of compounds, including those with metal centers.

The following table details the mechanochemical synthesis of a this compound derivative:

| Reactant 1 | Reactant 2 | Reaction Conditions | Product | Yield (%) | Reference |

| 2,2-Diphenylethan-1-amine | 4-Nitrobenzoyl chloride | Ball mill, 50 Hz, 5 min | N-(2,2-Diphenylethyl)-4-nitrobenzamide | 89 | mdpi.com |

Preparation of Key Intermediate Derivatives

Synthesis of 2,2-Diphenyl Isothiocyanate and Related Compounds

Isothiocyanates are valuable intermediates in organic synthesis, particularly for the preparation of thioureas and various heterocyclic compounds. researchgate.netd-nb.info The synthesis of 2,2-diphenylethyl isothiocyanate can be achieved through several methods.

A common route involves the reaction of this compound with thiophosgene. chemicalbook.com Another well-established, one-pot procedure starts with the primary amine and carbon disulfide in the presence of a base to form a dithiocarbamate (B8719985) salt in situ. d-nb.infomdpi.com This intermediate is then treated with a desulfurization reagent to yield the isothiocyanate. mdpi.com Reagents such as 4-(4,6-dimethoxy-1,3,5-triazin-2-yl)-4-methylmorpholinium toluene-4-sulfonate (DMT/NMM/TsO⁻) have been effectively used for this purpose, often under microwave irradiation to accelerate the reaction. mdpi.com Aqueous conditions have also been successfully employed for the synthesis of various isothiocyanates, offering a more environmentally friendly approach. d-nb.info

In addition to isothiocyanates, other related derivatives are of synthetic interest. For example, 2,2-diphenylethyl glucosinolate, a non-natural analogue, has been synthesized and characterized. nih.gov

The following table outlines a general method for the synthesis of isothiocyanates from primary amines:

| Starting Amine | Reagents | Key Intermediate | Product | General Yield Range (%) | Reference |

| R-NH₂ | 1. CS₂, Base (e.g., Et₃N) 2. Desulfurizing agent (e.g., DMT/NMM/TsO⁻) | Dithiocarbamate salt | R-N=C=S | 25-97 | mdpi.com |

R represents an alkyl or aryl group. For 2,2-diphenylethyl isothiocyanate, R would be 2,2-diphenylethyl.

Chemical Reactivity and Transformation Studies of 2,2 Diphenylethylamine

Amination Reactions and Their Synthetic Utility

The synthesis of 2,2-diphenylethylamine often involves reductive amination, a versatile method for forming amines from carbonyl compounds. A primary route is the reductive amination of benzophenone (B1666685), where it reacts with ammonia (B1221849) in the presence of a reducing agent. This reaction proceeds through an imine intermediate, which is subsequently reduced to the final amine product. For larger-scale industrial production, this same reductive amination chemistry is frequently employed in a continuous flow synthesis setup.

Another approach to synthesizing this compound and its derivatives is through the Leuckart reaction. This method utilizes formamide (B127407) or ammonium (B1175870) formate (B1220265) derivatives to convert ketones, such as deoxybenzoin (B349326), into amines. mdpi.com For instance, reacting deoxybenzoin with methylammonium (B1206745) formate can produce N-methyl-1,2-diphenylethylamine, although reported yields for this specific transformation are relatively low.

The table below summarizes common amination reactions for the synthesis of this compound and its analogs.

| Reaction Name | Starting Materials | Reagents | Product | Key Features |

| Reductive Amination | Benzophenone | Ammonia, Reducing Agent (e.g., Sodium Borohydride) | This compound | Common and practical method; proceeds via an imine intermediate. |

| Leuckart Reaction | Deoxybenzoin | Methylammonium Formate | N-methyl-1,2-diphenylethylamine | Classical method; avoids metal catalysts but can have lower yields. |

| Grignard Reaction | Benzaldehyde (B42025), Methylamine (B109427) | Benzylmagnesium Chloride | N-methyl-1,2-diphenylethylamine | Involves the formation of an N-benzylidenemethylamine intermediate. |

Transformations Involving the Nitrogen Center

The nitrogen atom in this compound and its analogs is a key site for various chemical transformations, including alkylation, dealkylation, and reactions with nitrous acid that can lead to significant molecular rearrangements.

N-alkylation of primary amines like this compound can be challenging to control, often leading to mixtures of mono- and di-alkylated products. A strategy to achieve selective mono-N-alkylation involves using the amine hydrobromide salt with an alkyl bromide. Under controlled conditions, the primary amine is selectively deprotonated and reacts, while the resulting secondary amine remains protonated and less reactive. researchgate.net Various bases can be used for this purpose, with triethylamine (B128534) being a common choice. researchgate.net

Conversely, N-dealkylation is a crucial metabolic pathway for many N-alkylated amine compounds. researchgate.netnih.gov For instance, N-ethyl-1,2-diphenylethylamine (NEDPA) and N-iso-propyl-1,2-diphenylethylamine (NPDPA), which are derivatives of 1,2-diphenylethylamine (B1359920), undergo N-dealkylation as a primary metabolic step. researchgate.netnih.govd-nb.info This process can be followed by other transformations like hydroxylation. researchgate.netd-nb.info Metal-free oxidative N-demethylation of arylamines can also be achieved using reagents like triethylamine and tert-butyl hydroperoxide. ias.ac.in

The following table outlines key aspects of N-alkylation and N-dealkylation of diphenylethylamine analogues.

| Transformation | Reactants/Substrates | Reagents/Conditions | Products | Notes |

| Selective Mono-N-Alkylation | Primary Amine Hydrobromide, Alkyl Bromide | Triethylamine, DMF | Secondary Amine | Competitive deprotonation/protonation strategy enhances selectivity. researchgate.net |

| N-Dealkylation (Metabolic) | N-ethyl-1,2-diphenylethylamine (NEDPA) | In vivo (rats) | N-deethyl-NEDPA | A major metabolic pathway for lefetamine-derived drugs. nih.gov |

| Oxidative N-Demethylation | N,N-dimethylarylamines | Triethylamine, tert-butyl hydroperoxide (TBHP) | N-methylarylamines | A metal-free and environmentally benign method. ias.ac.in |

The reaction of primary amines with nitrous acid (HNO₂) is a classic method that often leads to rearrangements, providing valuable mechanistic insights into carbocation chemistry. dss.go.th When a primary amine is treated with nitrous acid, a diazonium ion is formed as an intermediate. wikipedia.orgmsu.edu This intermediate is often unstable and can lose nitrogen gas to form a carbocation, which can then undergo rearrangement to a more stable carbocation before reacting with a nucleophile (like water) to form an alcohol. dss.go.thwikipedia.org

In the case of 2,2-diarylethylamines, treatment with nitrous acid can induce rearrangement. For example, the reaction of this compound with nitrous acid has been reported to yield benzylphenylcarbinol, a product of rearrangement. cdnsciencepub.com This type of rearrangement, where an amino group is converted to a leaving group leading to a 1,2-migration, is related to the Tiffeneau-Demjanov rearrangement. wikipedia.orgd-nb.info This reaction is particularly useful for the one-carbon ring expansion of cycloalkanes. wikipedia.orgnumberanalytics.com The reaction proceeds via the diazotization of the amino group, followed by the expulsion of nitrogen and the formation of a primary carbocation, which then undergoes rearrangement. wikipedia.orgwikipedia.org

Studies using isotopically labeled 2-phenylethylamine-1-¹⁴C have shown that reaction with nitrous acid leads to significant scrambling of the carbon label, indicating that a symmetrical intermediate, such as a phenonium ion, is involved. cdnsciencepub.com This supports the idea that the reaction proceeds through carbocation intermediates that can undergo rearrangement. cdnsciencepub.com

| Reaction | Substrate | Reagents | Key Intermediate | Major Product(s) | Mechanistic Feature |

| Deamination | Primary Amines | Nitrous Acid (HNO₂) | Diazonium Ion, Carbocation | Alcohols, Rearranged Products | Can proceed with rearrangement via carbocation intermediates. dss.go.thwikipedia.org |

| Tiffeneau-Demjanov Type Rearrangement | This compound | Nitrous Acid (HNO₂) | Diazonium Ion, Carbocation | Benzylphenylcarbinol | Involves a 1,2-aryl migration. cdnsciencepub.com |

| Deamination with Isotopic Labeling | 2-Phenylethylamine-1-¹⁴C | Nitrous Acid (HNO₂) | Phenonium Ion | Scrambled 2-Phenylethanol | Demonstrates the involvement of symmetrical intermediates. cdnsciencepub.com |

Acylation Reactions of this compound

The primary amine group of this compound readily undergoes acylation reactions with various acylating agents, such as acyl chlorides and acid anhydrides, to form amides. This reaction is a fundamental transformation in organic synthesis.

A notable example is the synthesis of N-(2,2-diphenylethyl)furan-2-carboxamide. mdpi.com This compound is prepared by reacting this compound with furan-2-carbonyl chloride. mdpi.com The reaction is typically carried out in a suitable solvent like dichloromethane (B109758) in the presence of a base such as triethylamine to neutralize the hydrochloric acid byproduct. mdpi.com This transformation follows the general mechanism of nucleophilic acyl substitution, where the amine nitrogen attacks the electrophilic carbonyl carbon of the acyl chloride.

Another example involves the reaction of this compound with an acid anhydride (B1165640). For instance, it can be reacted with a cyclic anhydride in pyridine (B92270) under reflux conditions to yield the corresponding amide. researchgate.net Acylation can also be achieved using coupling agents like 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDCI) in the presence of a catalyst such as 4-Dimethylaminopyridine (DMAP). researchgate.net

The table below provides examples of acylation reactions involving this compound.

| Acylating Agent | Base/Catalyst | Solvent | Product | Reaction Type |

| Furan-2-carbonyl chloride | Triethylamine | Dichloromethane | N-(2,2-diphenylethyl)furan-2-carboxamide | Nucleophilic Acyl Substitution mdpi.com |

| Cyclic Anhydride | Pyridine | Pyridine (reflux) | Corresponding Amide | Acylation researchgate.net |

| Carboxylic Acid | EDCI, DMAP | Dichloromethane | Corresponding Amide | Amide Coupling researchgate.net |

Complex Formation and Coordination Chemistry of this compound

This compound can act as a ligand in coordination chemistry, forming complexes with various metal ions. The nitrogen atom of the amine group possesses a lone pair of electrons that can be donated to a metal center, forming a coordinate bond.

One studied example is the formation of copper(II) complexes. This compound has been used as a ligand along with deprotonated 5,5-diphenylhydantoinate to form a copper(II) complex, specifically trans-Bis(this compound-κN)bis(5,5-diphenylhydantoinato-κN³)copper(II). nih.goviucr.org In this complex, both the this compound and the 5,5-diphenylhydantoinate act as monodentate ligands, coordinating to the copper(II) center through their nitrogen atoms. iucr.org The resulting complex exhibits a square-planar coordination geometry around the copper atom. nih.goviucr.org A chloroform (B151607) disolvate of this complex has also been characterized, showing how solvent molecules can influence the supramolecular structure. nih.goviucr.org

In addition to discrete molecular complexes, this compound has been utilized in materials science as a ligand for perovskite nanocrystals. acs.org Specifically, it has been used for ligand exchange on mixed-cation FA₀.₉Cs₀.₁PbBr₃ nanocrystals. This surface modification with an aromatic ligand like this compound can enhance the properties of the nanocrystals, such as their photoluminescence quantum yield and dispersibility in host materials for applications in light-emitting diodes (LEDs). acs.org

The following table summarizes the coordination chemistry applications of this compound.

| Metal/Material | Co-ligand(s) | Resulting Complex/Material | Coordination Environment/Application |

| Copper(II) | 5,5-Diphenylhydantoinate | trans-Bis(this compound-κN)bis(5,5-diphenylhydantoinato-κN³)copper(II) | Square-planar CuN₄ coordination. nih.goviucr.org |

| FA₀.₉Cs₀.₁PbBr₃ Nanocrystals | None (ligand exchange) | DPEA-capped perovskite nanocrystals | Surface ligand for enhanced photoluminescence and dispersibility in LEDs. acs.org |

| Silver (nanoparticles) | Schiff base with salicylaldehyde | Silver nanoparticles anchored with a this compound-derived Schiff base | Functionalized nanomaterials. researchgate.net |

Applications of 2,2 Diphenylethylamine in Advanced Organic Synthesis

As a Core Building Block for Complex Molecular Architectures

The significance of 2,2-Diphenylethylamine in organic synthesis lies in its utility as a key building block for creating complex and bioactive compounds. mdpi.com Its structure, featuring a central ethylamine (B1201723) moiety with two phenyl group substituents, provides a combination of lipophilicity, structural rigidity, and receptor-binding affinity that is highly valued in medicinal chemistry. mdpi.com Chemists utilize this scaffold to construct larger, more intricate molecules with specific functionalities, particularly in the development of novel pharmaceuticals. mdpi.comnordmann.global

The primary amine group of this compound serves as a reactive handle for a variety of chemical transformations, most notably the formation of amides. This reaction is fundamental in pharmaceutical synthesis. For instance, researchers have successfully synthesized novel amide derivatives by coupling this compound with other complex molecules. These reactions often proceed with high efficiency, demonstrating the compound's reliability as a synthetic component. A notable example is the synthesis of a new naproxen (B1676952) derivative, which was achieved with a high yield of 89%.

The creation of these hybrid molecules combines the structural features of this compound with other bioactive scaffolds, potentially leading to multifunctional drugs with enhanced therapeutic properties. mdpi.com This strategic combination of molecular fragments is a cornerstone of modern drug discovery and development. mdpi.com

Table 1: Examples of Complex Molecules Synthesized from this compound This table is interactive. Click on the headers to sort.

| Reactant 1 | Reactant 2 | Resulting Compound | Yield (%) |

|---|---|---|---|

| 2,2-Diphenylethan-1-amine | Furan-2-carbonyl chloride | N-(2,2-diphenylethyl)furan-2-carboxamide | 93% mdpi.com |

| 2,2-Diphenylethan-1-amine | 4-Nitrobenzoyl chloride | N-(2,2-diphenylethyl)-4-nitrobenzamide | Not specified mdpi.com |

Role in Heterocyclic Compound Synthesis

The synthesis of heterocyclic compounds, which are cyclic structures containing atoms of at least two different elements, is a major focus of organic chemistry due to their prevalence in natural products and pharmaceuticals. This compound plays a pivotal role in constructing specific types of these molecules.

This compound is a crucial structural fragment found in a rare class of naturally occurring alkaloids known as 4-aryl-1,2,3,4-tetrahydroisoquinolines. This family includes compounds like Cherylline, Latifine, and Nomifensine. These natural products are of significant interest due to their broad spectrum of biological activities.

Given its presence in these natural alkaloids, this compound serves as a cornerstone for the laboratory synthesis of related 4-aryl-1,2,3,4-tetrahydroisoquinoline derivatives. mdpi.com Synthetic chemists utilize it as a starting material to create diverse molecular frameworks that mimic these natural structures, with the goal of developing new therapeutic agents. mdpi.com The synthesis of the tetrahydroisoquinoline ring system from a β-arylethylamine, such as this compound, can be achieved through reactions like the Pictet-Spengler reaction, which involves condensation with an aldehyde or ketone followed by ring closure. wikipedia.orgthermofisher.com This strategic use of a natural product fragment facilitates the creation of complex heterocyclic systems with potential applications in medicine. mdpi.com

Precursor in Specialty Chemical and Agrochemical Synthesis

Beyond pharmaceuticals, this compound is an important intermediate in the broader chemical industry, particularly in the production of specialty chemicals and agrochemicals. mdpi.comnordmann.global Its unique structural characteristics are valuable for creating new chemical entities with specific industrial or agricultural applications. mdpi.com

As a versatile intermediate, it is employed in the synthesis of various biologically active compounds used in crop protection and other agricultural contexts. mdpi.com The amine functionality allows for its incorporation into a wide array of molecular structures, contributing to the development of new and effective agrochemicals. Its role as a building block extends to the creation of advanced materials and polymers, showcasing its importance in both medicinal chemistry and material science. mdpi.com

Medicinal Chemistry and Pharmacological Research of 2,2 Diphenylethylamine Derivatives

Design and Synthesis of Bioactive Analogues

The versatility of the 2,2-diphenylethylamine framework allows for extensive structural modifications to modulate pharmacological activity. A primary strategy involves its use as a foundational component for constructing more complex molecular architectures with potential therapeutic value. nih.gov

One common synthetic approach is the reductive amination of benzophenone (B1666685). This method involves reacting benzophenone with an amine source, such as ammonia (B1221849), in the presence of a reducing agent like sodium borohydride (B1222165) to yield this compound. researchgate.net Further modifications can be readily made to the primary amine to generate a wide range of derivatives.

A notable application of this compound is in the synthesis of 4-aryl-1,2,3,4-tetrahydroisoquinoline alkaloids. These compounds, inspired by natural products like Cherylline and Latifine, are of significant interest due to their broad spectrum of biological activities. researchgate.netnih.gov The synthesis involves coupling this compound with other molecules to create these complex, multi-ring structures. nih.gov

Furthermore, researchers have synthesized novel amide derivatives by reacting this compound with various acyl chlorides. For instance, the synthesis of N-(2,2-diphenylethyl)furan-2-carboxamide has been reported, combining the diphenylethylamine scaffold with a furan-2-carbonyl chloride. researchgate.netrsc.org This approach aims to create hybrid molecules that merge the bioactive properties of two distinct scaffolds, potentially leading to enhanced therapeutic efficacy and selectivity. researchgate.net Eco-friendly methods, such as mechanochemistry using ball mills, have also been employed for the synthesis of amide derivatives like N-(2,2-diphenylethyl)-4-nitrobenzamide, highlighting a move towards more sustainable synthetic practices. nih.gov

Table 1: Selected Synthetic Methodologies for this compound Derivatives

| Method | Reactants | Product Type | Reference |

|---|---|---|---|

| Reductive Amination | Benzophenone, Ammonia, Reducing Agent | This compound (core structure) | researchgate.net |

| Amide Coupling | This compound, Acyl Chlorides (e.g., Furan-2-carbonyl chloride) | N-substituted amides | researchgate.netrsc.org |

| Pictet-Spengler Reaction (conceptual basis) | This compound derivatives | 4-Aryl-1,2,3,4-tetrahydroisoquinolines | nih.govresearchgate.net |

Exploration in Neuropharmacology

The structural characteristics of this compound and its isomers have made them attractive candidates for investigation in neuropharmacology, leading to the development of compounds with a range of activities, including psychoactive, neuroprotective, and receptor-specific modulatory effects.

Development of Psychoactive and Neuroprotective Agents

The this compound scaffold is considered a valuable starting point for the development of psychoactive and neuroprotective agents, largely due to the lipophilicity and receptor-binding affinity conferred by the diphenyl moiety. researchgate.net The structural isomer, 1,2-diphenylethylamine (B1359920), has been extensively studied, yielding derivatives with significant psychoactive properties, such as diphenidine (B1206869), which acts as a potent N-methyl-D-aspartate (NMDA) receptor antagonist and produces dissociative effects. nih.gov

Research suggests that derivatives of the core structure may offer neuroprotective benefits. By modulating excitotoxic pathways, these compounds show potential in ameliorating neuronal damage associated with conditions like stroke. nih.gov The mechanism for this neuroprotection is often linked to the antagonism of glutamate (B1630785) receptors, particularly the NMDA receptor. nih.govmdpi.com The development of compounds like lanicemine (B1674462) (an isomer derivative) highlights the clinical interest in this class for conditions such as depression and neurodegenerative diseases. mdpi.comnih.gov

Selective Serotonin (B10506) Reuptake Inhibitor (SSRI) Research

The this compound structure is present in several natural alkaloids, such as Cherylline, which are known to exhibit serotonin (5-HT) reuptake inhibition. researchgate.netnih.gov This has spurred research into synthetic derivatives as potential SSRIs. Direct studies have indicated that this compound itself can inhibit the reuptake of serotonin, a key mechanism for alleviating symptoms of depression. researchgate.net

Further chemical explorations have led to the development of related compounds with significant activity at monoamine transporters. For example, (+)-N,N-Dimethyl-1,2-diphenylethylamine hydrochloride has been identified as a monoamine reuptake inhibitor that blocks the uptake of serotonin by binding to the serotonin transporter protein. mdpi.com This compound also demonstrates an inhibitory effect on dopamine (B1211576) reuptake. mdpi.com Additionally, studies on N-(1,2-Diphenylethyl)piperazine derivatives have revealed a class of dual serotonin and noradrenaline reuptake inhibitors, further establishing the utility of the diphenylethylamine scaffold in designing modulators of the serotonergic system.

N-Methyl-D-Aspartate (NMDA) Receptor Antagonist Activity

A significant area of pharmacological research for diphenylethylamine derivatives has been their activity as N-methyl-D-aspartate (NMDA) receptor antagonists. While much of the focus has been on the 1,2-diphenylethylamine isomer, the findings provide a foundational understanding of how this structural class interacts with the NMDA receptor. mdpi.com Derivatives such as diphenidine and methoxphenidine (B10765381) are recognized as uncompetitive NMDA receptor antagonists, sharing a mechanism with dissociative anesthetics like ketamine and phencyclidine (PCP). researchgate.netnih.gov

The proposed mechanism involves the compound blocking the NMDA receptor's ion channel. researchgate.net The phenyl groups contribute to hydrophobic interactions within the channel, and modifications, such as the addition of a piperidine (B6355638) ring in diphenidine, can enhance potency by increasing lipophilicity. nih.govresearchgate.net This antagonism reduces the influx of calcium ions (Ca²⁺), which has been validated through electrophysiological studies. researchgate.net Research has shown that diphenidine can reduce NMDA-mediated excitatory postsynaptic potentials in rat hippocampal slices to a similar degree as ketamine. researchgate.net

The (S)-enantiomer of 1,2-diphenylethylamine, lanicemine, has been investigated as a ketamine alternative with potentially fewer psychotomimetic side effects. The stereochemistry of these compounds plays a crucial role in their binding affinity and selectivity for the NMDA receptor. nih.govnih.gov

Table 2: Neuropharmacological Targets of Diphenylethylamine Derivatives

| Derivative Class | Pharmacological Target | Observed Effect | Reference |

|---|---|---|---|

| 1,2-Diphenylethylamine Analogues (e.g., Diphenidine) | NMDA Receptor | Antagonism, Dissociative Effects | researchgate.netnih.gov |

| This compound-based Tetrahydroisoquinolines | Serotonin Transporter (SERT) | Reuptake Inhibition | researchgate.netnih.gov |

| (+)-N,N-Dimethyl-1,2-diphenylethylamine | Serotonin & Dopamine Transporters | Reuptake Inhibition | mdpi.com |

| Lanicemine [(S)-1,2-diphenylethylamine] | NMDA Receptor | Antagonism, Neuroprotection |

Anticancer and Antitumor Investigations

The structural versatility of the this compound scaffold has also been exploited in the search for new anticancer agents, with a particular focus on inhibiting key pathways involved in tumor growth and vascularization.

Vascular Endothelial Growth Factor Receptor-2 (VEGFR-2) Inhibition Studies

Vascular Endothelial Growth Factor Receptor-2 (VEGFR-2) is a critical mediator of angiogenesis, the process of forming new blood vessels, which is essential for tumor growth and metastasis. Consequently, inhibiting the VEGFR-2 signaling pathway is a prominent strategy in cancer therapy.

Research has explored the development of hybrid molecules based on the this compound framework as potential VEGFR-2 inhibitors. One approach involves combining the furan-2-carboxamide moiety with a 1,3,4-thiadiazole (B1197879) scaffold, which is then linked to various substituted phenyl groups. researchgate.net This design is guided by molecular docking studies to optimize the interaction with the VEGFR-2 active site. researchgate.net A study on a series of novel N-(1,3,4-thiadiazol-2-yl)furan-2-carboxamide derivatives, which are structurally related to potential this compound conjugates, identified several potent inhibitors of VEGFR-2. researchgate.net These compounds were evaluated for their ability to inhibit cancer cell growth and were compared to known VEGFR-2 inhibitors like pazopanib (B1684535) and sorafenib, showing promising results as selective and effective anticancer agents. researchgate.net For example, several compounds in this class demonstrated VEGFR-2 inhibition in the low nanomolar range. researchgate.net

Table 3: VEGFR-2 Inhibitory Activity of Selected N-(1,3,4-Thiadiazol-2-yl)furan-2-carboxamide Derivatives

| Compound | VEGFR-2 IC₅₀ (nM) | Reference |

|---|---|---|

| Pazopanib (Reference) | Not explicitly stated for this study, but used as a comparator | researchgate.net |

| Sorafenib (Reference) | 41 | researchgate.net |

| Compound 7 | 7.4 - 11.5 (range for several active compounds) | researchgate.net |

The compounds listed are from a series of N-(1,3,4-Thiadiazol-2-yl)furan-2-carboxamides, which represent a design strategy applicable to the this compound scaffold. researchgate.net

Apoptosis Induction Mechanisms by 2,2-Diphenylethyl Isothiocyanate Derivatives

Recent studies have highlighted the potential of isothiocyanates (ITCs), including 2,2-diphenylethyl isothiocyanate (DPEITC), as inducers of apoptosis in cancer cells. nih.govcanterbury.ac.nz The mechanism of action often involves targeting key proteins in the apoptotic pathway.

A significant finding is the ability of DPEITC to induce apoptosis in breast cancer cells that express "hotspot" p53 mutants. nih.gov DPEITC has been shown to be a more potent inducer of apoptosis compared to other natural or synthetic ITCs. nih.gov The proposed mechanism involves the rescue of these mutant p53 proteins, allowing them to activate their canonical downstream targets and initiate apoptosis. nih.gov This process is independent of the breast cancer subtype, affecting triple-negative, HER2+, and Luminal A breast cancer cells harboring various p53 mutations. nih.gov

The induction of apoptosis by ITCs is also linked to their interaction with the Bcl-2 family of proteins. canterbury.ac.nznih.gov Overexpression of the anti-apoptotic protein Bcl-2 is a common mechanism by which cancer cells evade cell death. canterbury.ac.nznih.gov Studies have shown that certain ITCs can overcome the protective effect of Bcl-2 overexpression and still trigger apoptosis. canterbury.ac.nz The isothiocyanate moiety is crucial for this activity, but the structure of the side chain significantly influences the compound's cytotoxic efficacy. canterbury.ac.nz Aromatic isothiocyanates, for instance, are generally more cytotoxic than their aliphatic counterparts. canterbury.ac.nz

The process of ITC-induced apoptosis is often mediated by the mitochondrial pathway. mdpi.comscience.gov This involves the release of cytochrome c from the mitochondria into the cytoplasm, which in turn activates caspase-9 and caspase-3, leading to the execution of the apoptotic program. science.gov Furthermore, the activation of c-Jun N-terminal kinase (JNK) can lead to the phosphorylation of Bcl-2, contributing to the pro-apoptotic signaling cascade. science.gov

Synergy with Topoisomerase Inhibitors in Cancer Therapy

The combination of 2,2-diphenylethyl isothiocyanate (DPEITC) with topoisomerase inhibitors has shown synergistic effects in inhibiting cancer cell proliferation and inducing apoptosis. nih.gov Topoisomerase inhibitors, such as doxorubicin (B1662922) and camptothecin, are established chemotherapeutic agents that target topoisomerase enzymes, leading to DNA damage and cell death. nih.gov

Research has demonstrated that DPEITC can enhance the efficacy of these drugs in breast cancer cells. nih.gov The synergistic action involves several mechanisms. DPEITC can delay the cell cycle in the G1 phase, allowing for the accumulation of DNA damage induced by the topoisomerase inhibitor. nih.gov Concurrently, DPEITC activates the canonical targets of the p53 protein and enhances the phosphorylation of ATM (Ataxia-Telangiectasia Mutated), a key protein in the DNA damage response pathway. nih.gov

A crucial aspect of this synergy is the ability of DPEITC to suppress the expression of multidrug resistance protein 1 (MDR1). nih.gov MDR1 is a major contributor to chemoresistance, and its downregulation by DPEITC can resensitize cancer cells to the effects of topoisomerase inhibitors. nih.gov This finding represents a significant advancement, as it is the first report of a synthetic isothiocyanate acting synergistically with a chemotherapy drug through the rescue of mutant p53 and the suppression of chemoresistance-related proteins. nih.gov This combination therapy approach holds promise for overcoming drug resistance in cancer treatment. nih.govgoogle.com

Anti-inflammatory and Immunomodulatory Research

Derivatives of this compound are being investigated for their potential anti-inflammatory and immunomodulatory properties. Inflammation is a complex biological response, and chronic inflammation is implicated in various diseases. nih.govscispace.com One of the key targets in anti-inflammatory drug discovery is the enzyme cyclooxygenase-2 (COX-2), which is responsible for producing prostaglandin (B15479496) E2 (PGE2), a major mediator of inflammation. nih.gov

Research into novel derivatives has shown that specific structural modifications can lead to significant anti-inflammatory activity. nih.govnih.gov For instance, certain chrysin (B1683763) derivatives have demonstrated the ability to inhibit the production of pro-inflammatory cytokines such as interleukin-6 (IL-6) and tumor necrosis factor-alpha (TNF-α) in lipopolysaccharide (LPS)-stimulated macrophage cells. nih.gov These effects are often mediated through the inhibition of COX-2. nih.gov Molecular docking studies have supported these findings, indicating that active compounds can bind effectively to the active site of the COX-2 enzyme. nih.gov

The immunomodulatory effects of some derivatives extend to regulating the tumor microenvironment. mdpi.com For example, certain compounds have been shown to repolarize pro-tumoral M2-like tumor-associated macrophages (TAMs) towards an anti-tumor M1-like phenotype. mdpi.com This shift in macrophage polarization can enhance the anti-tumor immune response. mdpi.com Some derivatives have also been found to inhibit the production of inflammatory cytokines like TNF-α and IL-6 in various inflammatory models, suggesting a broad potential for immunomodulation. mdpi.com

Antimalarial and Antiplasmodial Activities of Derivatives

Derivatives of this compound have emerged as a promising area of research in the quest for new antimalarial agents. The rise of drug-resistant strains of Plasmodium falciparum, the parasite responsible for the most severe form of malaria, necessitates the development of novel therapeutics. mdpi.com

Structure-activity relationship (SAR) studies have been crucial in identifying potent antiplasmodial compounds. Research has shown that modifications to the this compound scaffold can significantly impact its activity against P. falciparum. One area of exploration has been the synthesis of diarylether, diarylthioether, and diphenylamine (B1679370) derivatives. researchgate.net These studies have revealed clear SARs, with some diarylthioether derivatives exhibiting greater activity and lower cytotoxicity than the initial lead compounds, resulting in high selectivity indices. researchgate.net

The mechanism of action for some of these derivatives appears to involve disruption of the parasite's mitochondrial function, similar to the drug atovaquone. researchgate.net Hybrid molecules, combining the this compound framework with other known antimalarial pharmacophores like artemisinin (B1665778) and aminochloroquinoline, have also been synthesized and evaluated. mdpi.com Some of these conjugates have demonstrated significantly higher antimalarial activity than the parent compounds. mdpi.com

The following table provides a summary of the antiplasmodial activity of selected this compound derivatives against different strains of P. falciparum.

| Compound Type | Target/Strain | Activity | Reference |

| Diarylthioether Derivative | P. falciparum | More active and less cytotoxic than lead compound | researchgate.net |

| FSM-ACQ Conjugate | P. falciparum FcB1/Colombia | 3.5–5.4 times more potent than FSM | mdpi.com |

| FSM-ART Conjugate | P. falciparum FcB1/Colombia | 41.5–23.1 times more potent than FSM | mdpi.com |

| Quinazolinone-2-carboxamide | P. falciparum 3D7 | IC50 in the low micromolar range | acs.org |

| Quinazolinone-2-carboxamide | P. falciparum Dd2 | No significant shift in activity compared to 3D7 | acs.org |

Other Therapeutic Potentials and Biological Targets

Histamine (B1213489) Receptor Modulation

Derivatives of this compound have been investigated for their ability to modulate histamine receptors, particularly the H4 receptor (H4R). nih.govacs.org The H4R is primarily expressed on immune cells and is considered a valuable target for the treatment of allergic and inflammatory diseases. nih.gov

Structure-activity relationship (SAR) studies have led to the design and synthesis of potent H4R ligands. acs.org By exploring different scaffolds, researchers have identified compounds with nanomolar affinities for the H4R. acs.org For instance, quinoxaline (B1680401) derivatives have emerged as a promising class of H4R ligands. acs.org

The binding modes of these ligands to the H4R have been elucidated through structural studies. nih.gov It has been shown that the orientation of the ligand within the binding pocket is determined by interactions with specific amino acid residues, such as D94 and a π-π network. nih.gov Another key residue, E182, located at the opposite end of the binding pocket, plays a crucial role in regulating receptor activity. nih.gov Understanding these interactions at a molecular level provides a rational basis for the design of novel antihistamines targeting the H4R. nih.gov Photocaged agonists for the H3 and H4 receptors have also been developed, allowing for precise spatiotemporal control of receptor activation with light. nih.gov

Gamma-Aminobutyric Acid (GABA) Receptor Analogs

The this compound scaffold has also been utilized in the development of analogs for the gamma-aminobutyric acid (GABA) receptor. ucl.ac.uk GABA is the primary inhibitory neurotransmitter in the central nervous system, and its receptors are important targets for drugs treating conditions like anxiety, epilepsy, and insomnia. ucl.ac.ukmdpi.com

The design of GABA receptor analogs often focuses on creating conformationally restricted molecules to enhance selectivity for specific GABA receptor subtypes (GABA-A, GABA-B, and GABA-C). researchgate.net Research in this area has led to the synthesis of various analogs with modified structures to improve their binding affinity and functional properties at GABA receptors. ucl.ac.uk For example, photoactive analogs have been developed to allow for the photo-inactivation of GABA-A receptors, providing a tool to study their function with high precision. ucl.ac.uk

Pharmacological characterization of these analogs involves assessing their binding affinities using radioligand binding assays and evaluating their functional potencies through electrophysiological techniques like patch-clamp recordings. ucl.ac.uk These studies have identified analogs that act as antagonists at specific GABA-A receptor subtypes. ucl.ac.uk The development of such analogs contributes to a better understanding of GABAergic neurotransmission and holds potential for the development of novel therapeutic agents for neurological disorders. ucl.ac.ukwikipedia.org

2,2 Diphenylethylamine in Materials Science and Engineering

Polymer Chemistry and Advanced Material Formulations

2,2-Diphenylethylamine serves as a building block and modifying agent in the creation of advanced polymers and material formulations. tue.nlchemimpex.com Its incorporation into polymer structures is aimed at enhancing specific properties of the resulting materials.

Researchers incorporate this compound into polymer formulations to improve material characteristics such as thermal stability and mechanical strength. chemimpex.com The inclusion of this functional amine can lead to materials with superior thermal properties and mechanical resilience. For instance, studies have indicated that polyurethanes modified with this compound can exhibit improved thermal degradation temperatures when compared to their unmodified versions.

The compound has also been used to chemically modify the backbone of high-performance polymers. In one study, high-performance aromatic poly(ether ketone)s like PEEK were reacted with this compound at high temperatures to convert the polymer's ketone groups into imine groups. uoi.grreading.ac.uk This reaction transformed the semi-crystalline polymer into an amorphous poly(ether imine) with a lower glass transition temperature. reading.ac.uk While this demonstrates a significant alteration of the polymer's properties, detailed, publicly available comparative data quantifying the specific improvements in thermal stability and mechanical strength of common polymers through the use of this compound as an additive was not found in the conducted research.

The unique properties of this compound allow for its use in creating enhanced, high-performance coatings and adhesives. tue.nlchemimpex.com It is listed as a potential reactant in the synthesis of specialized copolymers for use as pigment dispersants in solvent-based coating compositions, including those for automotive applications. google.comgoogle.com In these applications, this compound is one of several primary amines that can be reacted with a polymer block containing acetoacetate (B1235776) functional groups. google.com This reaction creates an acetoacetyl amine functional group which serves as a pigment anchoring group, improving the dispersion and stability of pigments within the coating formulation. google.comgoogle.com This can lead to lower paint viscosity and more efficient use of pigments. google.com

Role in Nanomaterials and Perovskite Systems

A significant application of this compound in modern materials science is its role as a surface ligand in the post-synthesis treatment of perovskite nanocrystals (NCs), particularly for optoelectronic applications. acs.org

Perovskite nanocrystals, which are promising materials for light-emitting diodes (LEDs), are often synthesized with long alkyl ligands. acs.org These long-chain ligands hinder the performance of the nanocrystals by impeding charge transport and making them difficult to disperse in the host materials used for device fabrication. researchgate.net

To overcome this, a ligand exchange process is employed where the original long alkyl ligands on the surface of the perovskite nanocrystals are replaced with shorter, aromatic ligands. This compound (DPEA) has been demonstrated to be a highly effective aromatic ligand for this purpose, particularly with mixed-cation formamidinium/cesium lead bromide (FA₀.₉Cs₀.₁PbBr₃) nanocrystals. acs.org The aromatic DPEA ligand exchange is performed during the purification process following the nanocrystal synthesis. acs.org This surface modification improves the electrical properties of the nanocrystal films and enhances their dispersibility in aromatic solvents and small-molecule or polymer host materials, which is crucial for fabricating high-quality, uniform films for electronic devices. acs.org Spectroscopic analysis, including Fourier transform infrared (FTIR) and proton nuclear magnetic resonance (¹H NMR) spectroscopy, confirms the successful replacement of the original ligands with DPEA on the nanocrystal surface. acs.org

The ligand exchange with this compound has a profound positive impact on the optical and electrical properties of perovskite nanocrystals, directly translating to enhanced performance in Light-Emitting Diodes (LEDs). acs.org

Films made from DPEA-treated nanocrystals (DPEA-NCs) exhibit a high photoluminescence quantum yield (PLQY), a critical measure of light-emission efficiency. acs.org Research shows that DPEA-NC films of FA₀.₉Cs₀.₁PbBr₃ can achieve a PLQY of 90.9%, a significant improvement over many other ligand systems. acs.org These films produce a pure green emission at a wavelength of approximately 530 nm with a narrow full width at half-maximum (FWHM) of about 20.9 nm, indicating high color purity. acs.org

When incorporated into an LED device structure, these DPEA-NCs lead to remarkable performance metrics. LEDs fabricated with DPEA-NCs have achieved a high luminance of 39,700 cd/m² and an external quantum efficiency (EQE) of 18.6%. acs.org Furthermore, the operational stability of these devices can be significantly improved. When DPEA-NCs are blended into a composite film with a small-molecule host material like tris(4-carbazoyl-9-ylphenyl)amine (TCTA), the resulting LED has shown an operational stability eight times higher than an LED with DPEA-NCs alone. acs.org This improvement is attributed to a better balance of hole and electron charges within the device and the suppression of degradation in the perovskite nanocrystals. acs.org

Table 1: Performance of Perovskite LEDs with and without this compound (DPEA) Ligand Exchange

| Parameter | Control Nanocrystals (No DPEA) | DPEA-Treated Nanocrystals (DPEA-NCs) | DPEA-NC in TCTA Host |

| Photoluminescence Quantum Yield (PLQY) | 88.2% | 90.9% | 93.2% |

| Peak Emission Wavelength | ~533 nm | 530 nm | Not Specified |

| Full Width at Half-Maximum (FWHM) | ~21.3 nm | 20.9 nm | Not Specified |

| Maximum Luminance | Lower than DPEA-NC | 39,700 cd/m² | Not Specified |

| Maximum External Quantum Efficiency (EQE) | Lower than DPEA-NC (decreases with thickness) | 18.6% | Higher than DPEA-NC alone |

| Operational Stability | Baseline | Improved | 8x higher than DPEA-NC alone |

| Data sourced from a study on FA₀.₉Cs₀.₁PbBr₃ nanocrystals. acs.org |

Catalysis and Chiral Chemistry Involving 2,2 Diphenylethylamine

Development of Chiral Ligands for Asymmetric Catalysis

The synthesis of optically pure compounds is a cornerstone of modern chemistry, and C₂-symmetric ligands have historically been dominant in this field due to their ability to reduce the number of potential competing diastereomeric transition states. nih.govacs.org More recently, non-symmetrical ligands have also proven highly effective. nih.gov Derivatives of 1,2-diphenylethylamine (B1359920) have emerged as versatile backbones for several classes of chiral ligands and organocatalysts. lookchem.com

One prominent class includes primary amine-thiourea organocatalysts. rsc.org For instance, a catalyst derived from (R,R)-1,2-diphenylethylamine and bearing a glucosyl scaffold has been successfully developed. nih.gov Another derivative, a secondary amine thiourea (B124793) from (R,R)-1,2-diphenylethylamine, was found to be an effective catalyst for stereoselective cascade reactions. beilstein-journals.org Furthermore, N-heterocyclic carbene (NHC) ligands functionalized with an (S,S)-1,2-diphenylethylamine backbone have been synthesized, expanding the library of available asymmetric catalysts. acs.orgscholaris.ca These ligands are notable as they offer an alternative to traditional phosphine (B1218219) ligands. acs.org

Ligands and organocatalysts derived from 1,2-diphenylethylamine have enabled a range of highly enantioselective transformations. These catalysts leverage non-covalent interactions, such as hydrogen bonding, to effectively control the stereochemical outcome of reactions. rsc.org

Primary amine-thiourea catalysts based on an (R,R)-1,2-diphenylethylamine structure have been used in intramolecular Michael additions to synthesize trans-dihydrobenzofurans with excellent enantioselectivities, often exceeding 94% ee. nih.gov Similarly, secondary amine-thiourea catalysts derived from the same chiral backbone have been applied to cascade sulfa-Michael/nitroaldol reactions to produce substituted tetrahydrothiophenes. beilstein-journals.org The development of such bifunctional catalysts, where a primary or secondary amine acts as a Lewis base and the thiourea moiety acts as a hydrogen-bond donor, is crucial for activating both the nucleophile and the electrophile in a stereocontrolled manner.

Table 1: Organocatalyzed Enantioselective Transformations

| Catalyst Type | Chiral Backbone | Reaction Type | Product Class | Enantiomeric Excess (ee) | Reference |

| Primary Amine-Thiourea | (R,R)-1,2-Diphenylethylamine | Intramolecular Michael Addition | trans-Dihydrobenzofurans | 94% to >99% | nih.gov |

| Secondary Amine-Thiourea | (R,R)-1,2-Diphenylethylamine | Cascade Sulfa-Michael/Nitroaldol | Tetrahydrothiophenes | Moderate | beilstein-journals.org |

Transition Metal Complex Catalysis Utilizing 2,2-Diphenylethylamine-Functionalized Ligands

The combination of 1,2-diphenylethylamine-derived ligands with transition metals has created powerful catalytic systems for asymmetric synthesis. researchgate.net These ligands modify the metal center's reactivity and selectivity, favoring the formation of one enantiomer over the other. nih.gov Metals such as copper, rhodium, iridium, and ruthenium have been successfully complexed with these chiral ligands. acs.orgscholaris.cabu.edunih.gov

Copper catalysis, in particular, has seen significant use of these ligands. Copper(II) complexes with chiral ligands are employed in asymmetric Henry reactions, yielding nitroaldol products with high yields and enantioselectivities. nih.govmdpi.com For example, a Cu(OAc)₂·H₂O/aminopyridine ligand system catalyzes the reaction between various aldehydes and nitromethane, achieving up to 98% ee. nih.gov In another application, a CuCN/(R,R)-PhBOX catalyst system enables the asymmetric sulfonylative desymmetrization of glycerol (B35011) with excellent yield and 94% ee. nih.gov

Rhodium catalysts have also been paired with ligands derived from 1,2-diphenylethylamine. Chiral diene ligands, for instance, have been used in rhodium-catalyzed asymmetric arylation of N-tosylarylimines, producing diarylmethylamines with enantioselectivities between 95-99% ee. bu.edu

Furthermore, N-heterocyclic carbene (NHC) ligands functionalized with (S,S)-1,2-diphenylethylamine have been complexed with ruthenium(II) and iridium(I). scholaris.ca A ruthenium complex, [Ru(p-cymene)(kaibene)(Cl)]PF₆, was found to be a moderately active catalyst for the hydrogenation of acetophenone, although it did not induce enantioselectivity in this specific case. scholaris.ca

Table 2: Transition Metal-Catalyzed Reactions with 1,2-Diphenylethylamine-Derived Ligands

| Metal | Ligand Type | Reaction Type | Product | Enantiomeric Excess (ee) | Reference |

| Copper | Aminopyridine | Henry Reaction | Nitroaldols | Up to 98% | nih.gov |

| Rhodium | Chiral Diene | Asymmetric Arylation | Diarylmethylamines | 95-99% | bu.edu |

| Ruthenium | N-Heterocyclic Carbene | Hydrogenation | Alcohols | 0% | scholaris.ca |

| Copper | PhBOX | Desymmetrization | Monosulfonylated Glycerol | 94% | nih.gov |

Investigation of Chiral Recognition and Stereoselectivity Mechanisms

Understanding the mechanisms behind chiral recognition and stereoselectivity is crucial for the rational design of new and improved catalysts. nih.gov Studies involving 1,2-diphenylethylamine derivatives have provided valuable insights into these complex processes.

One area of investigation is the self-assembly of complex chiral structures. Research on heterochiral porous organic cages (POCs) has utilized 1,2-diphenylethylamine (DPA) as a building block. nih.govrsc.org In these studies, the enantioselective assembly process, where one enantiomer of a building block preferentially recognizes a specific enantiomer of another, was explored. nih.gov Density functional theory (DFT) calculations were performed to understand the thermodynamic favorability of forming specific heterochiral cages. For example, the calculated formation energy for a heterochiral cage, (S,R)-HPOC-2, derived from (S,S)-DBD and (R,R)-DPA, was found to be lower (-137.3 kcal mol⁻¹) than its homochiral counterpart, (S,S)-HPOC-2 (-131.7 kcal mol⁻¹), supporting the experimental observation of clean heterochiral cage formation due to an enantioselective assembly mechanism. nih.govrsc.org

In other mechanistic studies, the stereochemical outcome of reactions has been linked to specific molecular interactions. For instance, in the reactions of certain 1,2-diarylethylamine derivatives, the configuration at one of the chiral centers was found to be controlled by π-π stacking interactions between the aromatic rings. lookchem.com The electron density of the rings, modulated by substituents, dictates the stereoselectivity of the reaction. lookchem.com Computational studies have also been employed to elucidate reaction pathways in iridium-catalyzed reductive aminations, highlighting the importance of hydrogen-bonding interactions between the chiral ligand and the substrate in achieving high stereoselectivity. d-nb.info

Advanced Analytical and Spectroscopic Characterization of 2,2 Diphenylethylamine and Its Derivatives

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is an indispensable tool for the structural elucidation of organic molecules, providing precise information about the chemical environment of hydrogen (¹H) and carbon (¹³C) atoms.

The proton and carbon NMR spectra of 2,2-Diphenylethylamine and its derivatives provide a complete map of the molecule's structure. In a derivative such as N-(2,2-diphenylethyl)furan-2-carboxamide, the signals corresponding to the this compound core can be clearly assigned. mdpi.com

The ¹H NMR spectrum reveals all expected protons. The methine proton (-CH) typically appears as a triplet, integrating to one proton. The adjacent methylene (B1212753) protons (-CH₂) show a characteristic doublet of doublets pattern. The ten protons of the two phenyl groups resonate as complex multiplets in the aromatic region of the spectrum. mdpi.com For instance, in a study of N-(2,2-diphenylethyl)furan-2-carboxamide in a DMSO-d₆ solvent, the methine proton (CH) was observed as a triplet at 4.41 ppm, while the methylene protons (CH₂) appeared as a doublet of doublets at 3.87 ppm. mdpi.com The aromatic protons were found in multiplets between 7.12 and 7.35 ppm. mdpi.com

The ¹³C NMR spectrum corroborates the structure by showing distinct signals for each carbon environment. The methine and methylene carbons of the ethylamine (B1201723) backbone are readily identified in the aliphatic region. mdpi.com The carbons of the two equivalent phenyl rings typically show three distinct signals in the aromatic region, corresponding to the ipso-, ortho-, meta-, and para-carbons. In the N-(2,2-diphenylethyl)furan-2-carboxamide example, the methine and methylene carbons appeared at 43.41 ppm and 50.40 ppm, respectively. mdpi.com The aromatic carbons of the diphenyl moiety resonated at 126.82, 128.38, and 128.90 ppm. mdpi.com

Table 1: Representative ¹H and ¹³C NMR Chemical Shifts (δ) for the this compound Moiety in N-(2,2-diphenylethyl)furan-2-carboxamide (in DMSO-d₆) mdpi.com

| Atom | ¹H Chemical Shift (ppm) | ¹³C Chemical Shift (ppm) |

|---|---|---|

| -CH- (methine) | 4.41 (t) | 43.41 |

| -CH₂- (methylene) | 3.87 (dd) | 50.40 |

| -C₆H₅ (aromatic) | 7.12-7.35 (m) | 126.82, 128.38, 128.90, 145.29 |

Mass Spectrometry (MS) and Hyphenated Techniques

Mass spectrometry is a powerful analytical technique used to determine the molecular weight and elemental composition of a compound and to deduce its structure by analyzing its fragmentation patterns.

High-Resolution Mass Spectrometry (HRMS) provides a highly accurate measurement of the mass-to-charge ratio (m/z) of an ion, often to within a few parts per million (ppm). This precision allows for the determination of the elemental formula of a molecule, providing definitive confirmation of its identity. For example, the protonated molecule of N-(2,2-diphenylethyl)furan-2-carboxamide, [M+H]⁺, has a calculated exact mass of 347.1390 for the formula C₂₁H₁₉N₂O₃⁺. An experimental HRMS measurement finding a mass of 347.1385 (a mass error of -1.44 ppm) unequivocally confirms the compound's elemental composition.

Table 2: HRMS Data for an N-(2,2-diphenylethyl) Amide Derivative

| Ion | Calculated m/z | Found m/z | Mass Error (ppm) |

|---|---|---|---|

| [C₂₁H₁₉N₂O₃+H]⁺ | 347.1390 | 347.1385 | -1.44 |

Gas Chromatography-Mass Spectrometry (GC-MS) is a hyphenated technique that combines the separation capabilities of gas chromatography with the detection power of mass spectrometry. It is particularly well-suited for the analysis of volatile and thermally stable compounds like this compound and some of its derivatives. The gas chromatograph separates components of a mixture based on their boiling points and interactions with a stationary phase. As each component elutes from the GC column, it enters the mass spectrometer, where it is ionized and fragmented.

The resulting mass spectrum is a fingerprint for the molecule, showing the molecular ion and a series of fragment ions. The fragmentation pattern provides valuable structural information. For diphenylethylamine isomers, GC-MS analysis is crucial for differentiation. Studies on the piperidine (B6355638) derivatives of 1,2- and this compound showed that the isomers could be distinguished by the formation of distinct iminium ions under GC-MS conditions.

Liquid Chromatography-Mass Spectrometry (LC-MS), often coupled with tandem mass spectrometry (MS/MS), is a highly sensitive and versatile technique used for the analysis of a wide range of compounds, including those that are non-volatile or thermally labile. This makes it ideal for analyzing more complex derivatives of this compound and for their detection in complex biological matrices.

In toxicological and metabolism studies of designer drugs derived from the related 1,2-diphenylethylamine (B1359920) scaffold, LC-MS/MS has proven essential for identifying metabolites in urine. researchgate.net The initial separation by LC is followed by MS/MS analysis, where a specific parent ion is selected, fragmented, and the resulting daughter ions are detected. This process, known as selected reaction monitoring (SRM), provides exceptional selectivity and sensitivity for quantitative and qualitative analysis.

Vibrational Spectroscopy

Vibrational spectroscopy, which includes Infrared (IR) and Raman spectroscopy, probes the vibrational modes of a molecule. These techniques are complementary and provide characteristic information about the functional groups present in a molecule.

In IR spectroscopy, a molecule absorbs infrared radiation at frequencies that correspond to its natural vibrational frequencies, causing a change in the dipole moment. edinst.com In Raman spectroscopy, light scattering is used to probe these vibrations, with signals arising from a change in the molecule's polarizability. edinst.com

The IR spectrum of this compound and its derivatives displays characteristic absorption bands that confirm the presence of its key functional groups. For example, when this compound is used as a ligand, C-H bending vibration peaks for the benzene (B151609) rings are observed around 752 and 699 cm⁻¹. acs.orgnih.gov In a Schiff base derivative, the imine (C=N) stretch is a key diagnostic peak. chalcogen.ro For the primary amine itself, characteristic N-H stretching vibrations are expected in the region of 3300-3500 cm⁻¹, while N-H bending vibrations appear around 1600 cm⁻¹. Aromatic C-H stretching is typically observed just above 3000 cm⁻¹, with C=C ring stretching appearing in the 1450-1600 cm⁻¹ region.

Table 3: General Expected Vibrational Frequencies for this compound

| Functional Group | Vibration Type | Expected Wavenumber (cm⁻¹) | Spectroscopy Method |

|---|---|---|---|

| N-H (Amine) | Symmetric/Asymmetric Stretch | 3300 - 3500 | IR, Raman |

| N-H (Amine) | Bending (Scissoring) | 1590 - 1650 | IR |

| C-H (Aromatic) | Stretching | 3000 - 3100 | IR, Raman |

| C=C (Aromatic) | Ring Stretching | 1450 - 1600 | IR, Raman |

| C-H (Aromatic) | Out-of-plane Bending | 690 - 900 | IR |

| C-H (Aliphatic) | Stretching | 2850 - 3000 | IR, Raman |

Infrared (IR) Spectroscopy for Functional Group Identification

Infrared (IR) spectroscopy is a fundamental technique for identifying the functional groups present in a molecule. For this compound, a primary amine, the IR spectrum exhibits characteristic absorption bands that confirm its structure.

N-H Stretching: Primary amines (RNH₂) typically show two distinct bands in the region of 3500-3300 cm⁻¹ corresponding to asymmetric and symmetric N-H stretching vibrations. libretexts.orgtutorchase.comucla.edu These bands are generally sharper and less intense than the O-H stretching bands of alcohols. libretexts.orgopenstax.org The presence of two bands in this region is a key indicator of a primary amine. tutorchase.comorgchemboulder.com

Aromatic C-H Stretching: The presence of the two phenyl groups in this compound gives rise to =C-H stretching vibrations, which are observed at wavenumbers above 3000 cm⁻¹, typically in the 3100-3000 cm⁻¹ range. orgchemboulder.comlibretexts.org This is a useful diagnostic feature to distinguish aromatic C-H bonds from aliphatic C-H bonds, which appear below 3000 cm⁻¹. orgchemboulder.com

Aliphatic C-H Stretching: The ethyl backbone of the molecule will exhibit C-H stretching vibrations in the 3000–2850 cm⁻¹ region. spcmc.ac.in

N-H Bending: Primary amines also display an N-H bending (scissoring) vibration, which typically appears in the 1650-1580 cm⁻¹ region. orgchemboulder.comwikieducator.org This band can sometimes be sharp. orgchemboulder.com

Aromatic C=C Stretching: The carbon-carbon stretching vibrations within the aromatic rings result in absorptions in the 1600-1585 cm⁻¹ and 1500-1400 cm⁻¹ regions. orgchemboulder.comlibretexts.org

C-N Stretching: The C-N stretching vibration for aromatic amines is typically found in the 1335-1250 cm⁻¹ range, and for aliphatic amines, it is in the 1250-1020 cm⁻¹ range. orgchemboulder.comwikieducator.org Given the structure of this compound, with an amino group attached to an aliphatic carbon which is in turn attached to two phenyl groups, the C-N stretching frequency would be anticipated in the aliphatic amine region.

Aromatic C-H Out-of-Plane Bending: Strong absorptions in the 900-675 cm⁻¹ region are characteristic of C-H out-of-plane ("oop") bending in aromatic rings. orgchemboulder.com The pattern of these bands can sometimes provide information about the substitution pattern on the benzene ring. orgchemboulder.com In a study involving perovskite nanocrystals with a this compound ligand, C-H bending vibration peaks of the benzene ring were observed at 752 and 699 cm⁻¹. acs.org

A summary of the expected IR absorption bands for this compound is provided in the table below.

| Vibrational Mode | Typical Wavenumber Range (cm⁻¹) | Intensity |

| N-H Stretch (asymmetric & symmetric) | 3500-3300 | Medium |

| Aromatic C-H Stretch | 3100-3000 | Medium |

| Aliphatic C-H Stretch | 3000-2850 | Medium to Strong |

| N-H Bend (scissoring) | 1650-1580 | Medium |

| Aromatic C=C Stretch (in-ring) | 1600-1400 | Medium to Weak |

| C-N Stretch | 1250-1020 | Medium to Weak |

| Aromatic C-H Out-of-Plane Bend | 900-675 | Strong |

X-ray Diffraction (XRD) and Crystallography for Solid-State Structure Determination